

The Discovery and Analysis of N-Butyrylglycine in Human Urine: A Technical Guide

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Compound of Interest

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Abstract

N-Butyrylglycine, an acylated glycine, has emerged as a significant biomarker in human urine for the diagnosis and monitoring of specific inborn errors of metabolism, particularly those related to fatty acid oxidation. This technical guide provides a comprehensive overview of the discovery, biosynthesis, and analytical methodologies for N-Butyrylglycine. Detailed experimental protocols for its quantification using gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are presented, along with a summary of its urinary concentrations in both healthy individuals and those with metabolic disorders. This document aims to serve as a valuable resource for researchers and clinicians in the field of metabolomics and drug development.

Introduction

N-Butyrylglycine is a glycine conjugate of butyric acid, formed through the enzymatic action of glycine N-acyltransferase.[1][2] While present at low levels in the urine of healthy individuals, its concentration can be significantly elevated in certain metabolic disorders. The detection and quantification of N-Butyrylglycine and other acylglycines in urine have become crucial tools for the differential diagnosis of inborn errors of metabolism.[3]

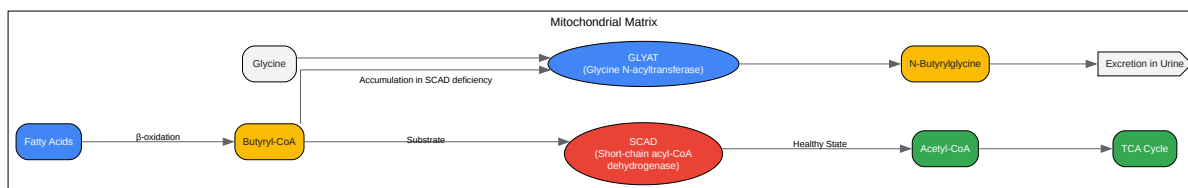
The first significant report of N-Butyrylglycine in human urine dates back to 1980, where it was identified in a patient with D-glyceric acidemia.[4] This finding highlighted the potential of

acylglycine profiling in identifying metabolic dysregulations. Subsequent research has solidified the role of N-Butyrylglycine as a key urinary biomarker for conditions such as short-chain acyl-CoA dehydrogenase (SCAD) deficiency.[5]

Biosynthesis and Metabolic Significance

N-Butyrylglycine is synthesized in the mitochondria through the conjugation of butyryl-CoA with glycine, a reaction catalyzed by the enzyme glycine N-acyltransferase (GLYAT).[6][7] This process serves as a detoxification pathway to mitigate the accumulation of toxic short-chain acyl-CoA esters.[7]

In a healthy state, fatty acid β -oxidation proceeds efficiently, and the concentration of butyryl-CoA is low. However, in fatty acid oxidation disorders such as SCAD deficiency, a genetic defect in the SCAD enzyme leads to the accumulation of butyryl-CoA.[5] This excess butyryl-CoA is then shunted towards the glycine conjugation pathway, resulting in a significant increase in the synthesis and subsequent urinary excretion of N-Butyrylglycine.[4][6]



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Caption: Biosynthesis of N-Butyrylglycine.

Quantitative Data

The urinary concentration of N-Butyrylglycine is a key diagnostic parameter. The following tables summarize the reported concentrations in healthy individuals and patients with specific

metabolic disorders.

Population	N-Butyrylglycine Concentration (μmol/mmol creatinine)	Reference
Healthy Adults	< 2.5	[Mayo Clinic]
Healthy Children (1-13 years)	2.1	[MiMeDB]
Healthy Infants (0-1 year)	0 - 3.894	[MiMeDB]

Disease	N-Butyrylglycine Concentration (μmol/mmol creatinine)	Reference
Ethylmalonic Encephalopathy	2.1	[MiMeDB]
Propionic Acidemia	0.01	[MiMeDB]
Short-chain acyl-CoA dehydrogenase deficiency	Elevated	[5]

Experimental Protocols

Accurate quantification of N-Butyrylglycine in urine requires robust analytical methods. The two most common techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a widely used method for the analysis of volatile and thermally stable compounds. For non-volatile metabolites like N-Butyrylglycine, a derivatization step is necessary to increase their volatility.

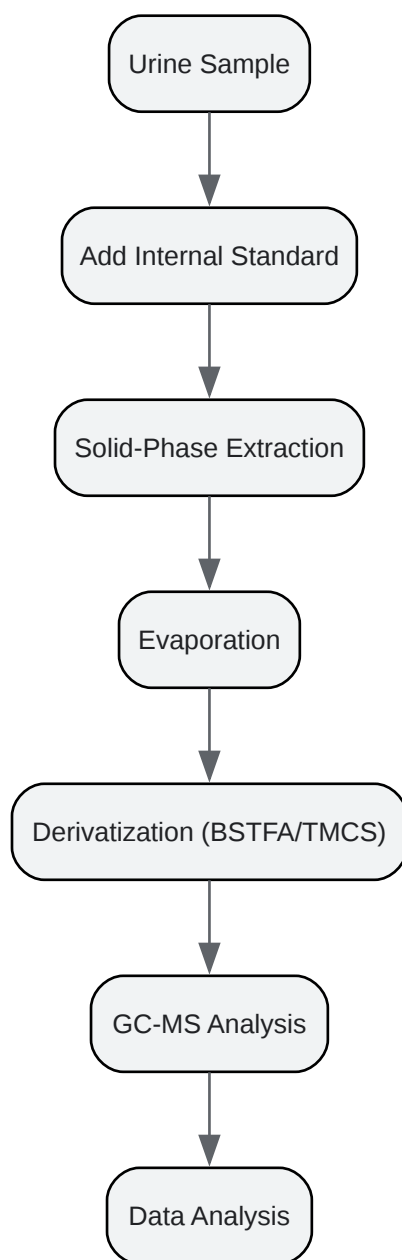
Sample Preparation and Derivatization:

- **Internal Standard Addition:** To a 1 mL urine sample, add a known amount of a suitable internal standard (e.g., deuterated N-Butyrylglycine).

- Solid-Phase Extraction (SPE): Acidify the urine sample with HCl and apply it to a conditioned C18 SPE cartridge. Wash the cartridge with water and elute the acylglycines with methanol.
- Evaporation: Evaporate the eluate to dryness under a stream of nitrogen.
- Derivatization: To the dried residue, add 50 μ L of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and 50 μ L of pyridine. Heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of N-Butyrylglycine.

GC-MS Parameters:

- Gas Chromatograph: Agilent 7890B GC or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 μ m film thickness) or equivalent.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Injector Temperature: 250°C.
- Mass Spectrometer: Agilent 5977A MSD or equivalent.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Mode: Selected Ion Monitoring (SIM) for quantification. Monitor characteristic ions for N-Butyrylglycine-TMS and the internal standard.



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Caption: GC-MS workflow for N-Butyrylglycine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

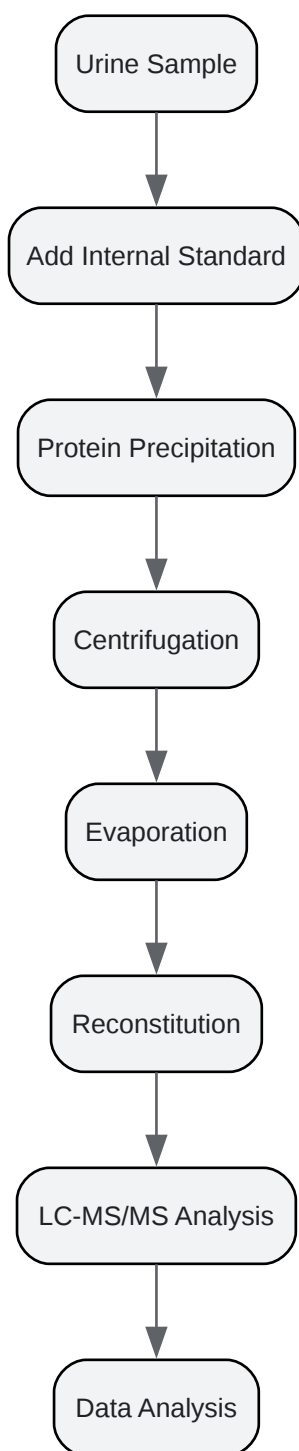
LC-MS/MS offers high sensitivity and specificity for the analysis of non-volatile compounds without the need for derivatization.

Sample Preparation:

- Internal Standard Addition: To a 100 μ L urine sample, add a known amount of a suitable internal standard (e.g., deuterated N-Butyrylglycine).
- Protein Precipitation: Add 400 μ L of acetonitrile to precipitate proteins.
- Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes.
- Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
- Reconstitution: Reconstitute the residue in 100 μ L of the initial mobile phase.

LC-MS/MS Parameters:

- Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.
- Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 μ m) or equivalent.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start with 2% B, ramp to 98% B over 5 minutes, hold for 1 minute, and then return to initial conditions.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40°C.
- Mass Spectrometer: Sciex QTRAP 6500+ or equivalent.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Scan Mode: Multiple Reaction Monitoring (MRM). Monitor specific precursor-to-product ion transitions for N-Butyrylglycine and its internal standard.



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Caption: LC-MS/MS workflow for N-Butyrylglycine.

Conclusion

The discovery and subsequent clinical application of N-Butyrylglycine as a urinary metabolite have significantly advanced the diagnosis of inborn errors of metabolism. The analytical methods detailed in this guide, particularly LC-MS/MS, provide the necessary sensitivity and specificity for its accurate quantification. For researchers and drug development professionals, understanding the metabolic pathways leading to N-Butyrylglycine accumulation and the methodologies for its measurement is crucial for the development of novel diagnostic tools and therapeutic interventions for fatty acid oxidation disorders.

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